molecular formula C11H11ClO B3051639 1-(4-Chlorophenyl)pent-4-en-1-one CAS No. 35204-91-2

1-(4-Chlorophenyl)pent-4-en-1-one

Cat. No.: B3051639
CAS No.: 35204-91-2
M. Wt: 194.66 g/mol
InChI Key: WXEPXRKKIGTRHM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pent-4-en-1-one: is an organic compound with the molecular formula C11H11ClO . It is characterized by the presence of a chlorophenyl group attached to a pentenone chain.

Scientific Research Applications

1-(4-Chlorophenyl)pent-4-en-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-(4-Chlorophenyl)pent-4-en-1-one can be synthesized through several methods. One common approach involves the reaction of p-chlorobenzaldehyde with pinacolone in the presence of a base and a phase transfer catalyst. The reaction typically occurs at temperatures ranging from 0°C to the reflux temperature of the reaction mixture . The process can yield high purity products with yields greater than 95%.

Industrial Production Methods:

In industrial settings, the production of this compound often involves continuous processes. For example, the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one in the liquid phase using alcoholic solutions and hydrogen at high pressures (50 to 400 bar) and temperatures (80° to 160°C) can produce the desired compound .

Chemical Reactions Analysis

Types of Reactions:

1-(4-Chlorophenyl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)pent-4-en-1-one
  • 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
  • 1-(4-Chlorophenyl)ethanol

Comparison:

1-(4-Chlorophenyl)pent-4-en-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

1-(4-chlorophenyl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPXRKKIGTRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442062
Record name 4-Penten-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35204-91-2
Record name 4-Penten-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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